molecular formula C10H7BrN2O2 B12114456 8-Bromo-4-methyl-3-nitroquinoline

8-Bromo-4-methyl-3-nitroquinoline

Katalognummer: B12114456
Molekulargewicht: 267.08 g/mol
InChI-Schlüssel: QSDPPZLWWISNPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-methyl-3-nitroquinoline typically involves the bromination of 4-methylquinoline followed by nitration. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 8-position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position .

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to achieve these goals .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-4-methyl-3-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

8-Bromo-4-methyl-3-nitroquinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Used in the development of dyes and pigments.

Wirkmechanismus

The mechanism of action of 8-Bromo-4-methyl-3-nitroquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    8-Nitroquinoline: Similar in structure but lacks the bromine and methyl groups.

    4-Methylquinoline: Lacks the bromine and nitro groups.

    8-Bromoquinoline: Lacks the nitro and methyl groups.

Uniqueness

8-Bromo-4-methyl-3-nitroquinoline is unique due to the presence of both electron-withdrawing (nitro and bromine) and electron-donating (methyl) groups, which can significantly influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C10H7BrN2O2

Molekulargewicht

267.08 g/mol

IUPAC-Name

8-bromo-4-methyl-3-nitroquinoline

InChI

InChI=1S/C10H7BrN2O2/c1-6-7-3-2-4-8(11)10(7)12-5-9(6)13(14)15/h2-5H,1H3

InChI-Schlüssel

QSDPPZLWWISNPZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=CC=C(C2=NC=C1[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.